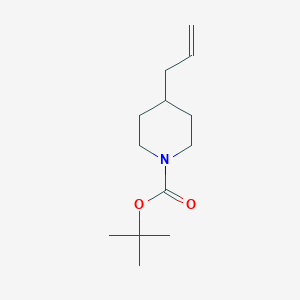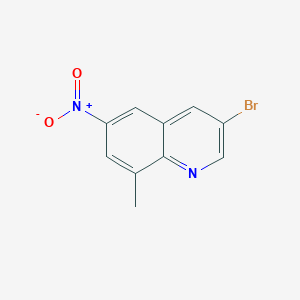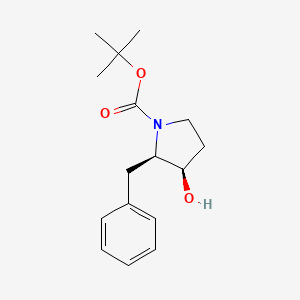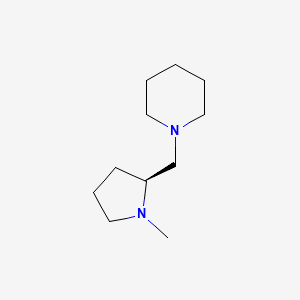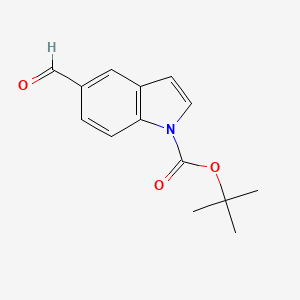
tert-Butyl 5-formyl-1H-indole-1-carboxylate
Übersicht
Beschreibung
Tert-Butyl 5-formyl-1H-indole-1-carboxylate is a chemical compound that is part of a broader class of indole derivatives. Indole compounds are of significant interest in pharmaceutical research due to their presence in a variety of biologically active molecules. The tert-butyl group attached to the carboxylate function is a common protecting group used in organic synthesis, which can be removed under acidic conditions when necessary.
Synthesis Analysis
The synthesis of tert-butyl indole carboxylates and related compounds often involves multi-step reactions starting from simpler indole derivatives or other precursors. For instance, tert-butyl esters of indole-5-carboxylic acid can be synthesized by reacting the appropriate carboxylic acids with tert-butyl trichloroacetimidate, as described in the synthesis of related heterocyclic carboxylic acids . Similarly, tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was synthesized through a three-step substitution reaction . These methods highlight the versatility and adaptability of synthetic strategies to obtain tert-butyl indole carboxylates with various substituents.
Molecular Structure Analysis
The molecular structure of tert-butyl indole carboxylates can be characterized by various spectroscopic methods such as NMR, IR, and MS, as well as by X-ray crystallography. For example, the crystal structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was determined by X-ray single crystal diffraction, and the DFT-optimized structure matched the crystal structure . The molecular electrostatic potential and frontier molecular orbitals studied by DFT reveal the physicochemical properties of the compound .
Chemical Reactions Analysis
The tert-butyl group in tert-butyl indole carboxylates can undergo various chemical reactions, particularly those involving the removal of the protecting group. The tert-butyl esters can be deprotected under acidic conditions to yield the corresponding carboxylic acids. Additionally, the indole ring can participate in electrophilic substitution reactions, and the carboxylate group can be involved in the formation of amides and esters .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl indole carboxylates are influenced by the substituents on the indole ring and the presence of the tert-butyl group. These compounds typically exhibit good stability and can be analyzed using gas-liquid chromatography (GLC) when derivatized appropriately, as shown in the analysis of carboxylates as tert.-butyldimethylsilyl derivatives . The thermal decomposition of tert-butyl peresters can also provide insight into the stability and reactivity of these compounds under elevated temperatures .
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Intermediate Compounds
The research on tert-Butyl 5-formyl-1H-indole-1-carboxylate mainly focuses on its synthesis and application as an intermediate in the preparation of various biologically active compounds and materials. One notable application is in the convenient synthesis of tert-butyl esters of indole-5-carboxylic acid and related heterocyclic carboxylic acids. These compounds are accessed by reacting appropriate carboxylic acids with tert-butyl trichloroacetimidate, highlighting the versatility of tert-butyl 5-formyl-1H-indole-1-carboxylate derivatives in synthetic chemistry (Fritsche, Deguara, & Lehr, 2006).
Catalytic Applications
In another study, tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate demonstrated its efficacy as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols. This process efficiently converts primary and secondary alcohols into the corresponding α,β-unsaturated carbonyl compounds, showcasing the compound's potential in facilitating oxidation reactions (Shen, Kartika, Tan, Webster, & Narasaka, 2012).
Intermediate for Anticancer Drugs
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is recognized as an important intermediate for the synthesis of small molecule anticancer drugs. A study outlines a high-yield synthetic method for this compound, indicating its significant role in the development of therapeutic agents targeting the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival in cancer (Zhang, Ye, Xu, & Xu, 2018).
Heteropolycycle Synthesis
The palladium-catalyzed intramolecular annulation of alkynes incorporated into N-substituted 2-bromo-1H-indole-3-carboxaldehydes leads to the formation of various gamma-carboline derivatives. This method showcases the application of tert-butyl imines derived from tert-butyl 5-formyl-1H-indole-1-carboxylate in synthesizing complex heteropolycycles, demonstrating its utility in advanced organic synthesis (Zhang & Larock, 2003).
Eigenschaften
IUPAC Name |
tert-butyl 5-formylindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-14(2,3)18-13(17)15-7-6-11-8-10(9-16)4-5-12(11)15/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMYWOVAHWERQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457663 | |
| Record name | tert-Butyl 5-formyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-formyl-1H-indole-1-carboxylate | |
CAS RN |
279256-09-6 | |
| Record name | tert-Butyl 5-formyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 5-formyl-1H-indole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


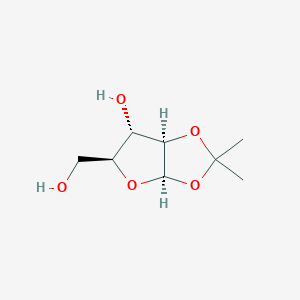
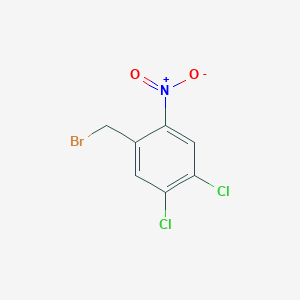
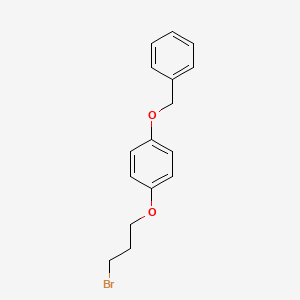
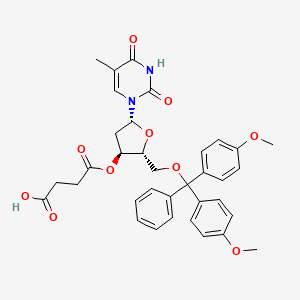
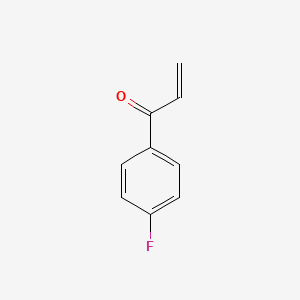
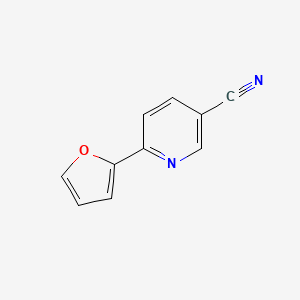
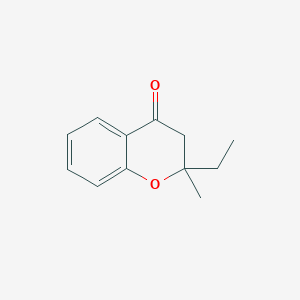
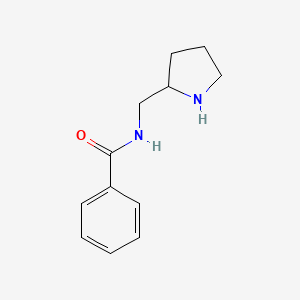
![1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone](/img/structure/B1338405.png)
